molecular formula C12H12FN3O2 B8729273 6-fluoro-7-morpholin-4-yl-3H-quinazolin-4-one

6-fluoro-7-morpholin-4-yl-3H-quinazolin-4-one

Cat. No. B8729273
M. Wt: 249.24 g/mol
InChI Key: LJNDHTHDFQHTRE-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

37.2 g (0.20 mol) of 6,7-difluoro-3H-quinazolin-4-one were suspended in 70 ml (0.80 mol) of morpholine and stirred at an internal temperature of 80° C. for 16 h. Conventional work-up gave 37.3 g (Y=74%) of 6-fluoro-7-morpholin-4-yl-3H-quinazolin-4-one.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1F)[N:8]=[CH:7][NH:6][C:5]2=[O:13].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)[N:8]=[CH:7][NH:6][C:5]2=[O:13]

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
FC=1C=C2C(NC=NC2=CC1F)=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at an internal temperature of 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C2C(NC=NC2=CC1N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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